molecular formula C16H20ClNO3S B13090871 1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone

1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone

Cat. No.: B13090871
M. Wt: 341.9 g/mol
InChI Key: PMEIZYGYOUQGFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of 1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of Substituents: The tert-butoxy and isopropoxy groups are introduced through nucleophilic substitution reactions using appropriate alkyl halides.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, hydrogen peroxide, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

1-(4-(Tert-butoxy)-2-isopropoxybenzo[D]thiazol-7-YL)-2-chloroethanone can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H20ClNO3S

Molecular Weight

341.9 g/mol

IUPAC Name

2-chloro-1-[4-[(2-methylpropan-2-yl)oxy]-2-propan-2-yloxy-1,3-benzothiazol-7-yl]ethanone

InChI

InChI=1S/C16H20ClNO3S/c1-9(2)20-15-18-13-12(21-16(3,4)5)7-6-10(11(19)8-17)14(13)22-15/h6-7,9H,8H2,1-5H3

InChI Key

PMEIZYGYOUQGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC2=C(C=CC(=C2S1)C(=O)CCl)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.